molecular formula C12H13ClN2O2 B153158 tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate CAS No. 214147-60-1

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B153158
CAS No.: 214147-60-1
M. Wt: 252.69 g/mol
InChI Key: NSCSJISDXDCCGL-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired benzimidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The benzimidazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are applied.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzimidazole derivatives, while hydrolysis can produce the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities.

    Biological Studies: The compound is used in studies to understand the biological activities of benzimidazole derivatives and their interactions with biological targets.

    Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique chemical properties make it useful in the development of new materials with specific functionalities.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Chlorobenzimidazole: Lacks the tert-butyl ester group.

    tert-Butyl benzimidazole-1-carboxylate: Lacks the chloro substituent.

Uniqueness

tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate is unique due to the presence of both the chloro substituent and the tert-butyl ester group

Properties

IUPAC Name

tert-butyl 2-chlorobenzimidazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-9-7-5-4-6-8(9)14-10(15)13/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCSJISDXDCCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 2-chloro-1H-benzo[d]imidazole-1-carboxylate

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